molecular formula C17H20N2O2 B11604550 4-hydroxy-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide

4-hydroxy-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide

Cat. No.: B11604550
M. Wt: 284.35 g/mol
InChI Key: VPPQKVUYJXAKHG-VLGSPTGOSA-N
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Description

4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide is a complex organic compound with a unique structure that includes a hydroxyl group, a benzohydrazide moiety, and a cyclohexene ring with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with an appropriate cyclohexenone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzohydrazide: A simpler analog with similar functional groups but lacking the cyclohexene ring.

    Cyclohexenone derivatives: Compounds with similar cyclohexene structures but different substituents.

Uniqueness

4-hydroxy-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-hydroxy-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzamide

InChI

InChI=1S/C17H20N2O2/c1-11(2)14-5-4-12(3)16(10-14)18-19-17(21)13-6-8-15(20)9-7-13/h4,6-9,14,20H,1,5,10H2,2-3H3,(H,19,21)/b18-16-

InChI Key

VPPQKVUYJXAKHG-VLGSPTGOSA-N

Isomeric SMILES

CC\1=CCC(C/C1=N/NC(=O)C2=CC=C(C=C2)O)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NNC(=O)C2=CC=C(C=C2)O)C(=C)C

Origin of Product

United States

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